2-Iodo-1-(3-methoxyphenyl)ethan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-(3-methoxyphenyl)ethan-1-ol typically involves the iodination of 1-(3-methoxyphenyl)ethanol. This reaction can be carried out using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1-(3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a simpler phenyl ethanol derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-Methoxyphenylacetone or 3-methoxybenzaldehyde.
Reduction: 1-(3-Methoxyphenyl)ethanol.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-Iodo-1-(3-methoxyphenyl)ethan-1-ol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Iodo-1-(3-methoxyphenyl)ethan-1-ol involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect molecular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)ethanol: Similar structure but lacks the iodine atom.
2-Iodo-1-(4-methoxyphenyl)ethan-1-ol: Similar structure with the methoxy group in a different position.
Uniqueness
2-Iodo-1-(3-methoxyphenyl)ethan-1-ol is unique due to the presence of both the iodine atom and the methoxy group on the phenyl ring. This combination allows for specific reactivity and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C9H11IO2 |
---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-iodo-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11IO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
QWLIMDGAVFEECZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CI)O |
Origin of Product |
United States |
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